molecular formula C16H17N3O3S B11102768 N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B11102768
M. Wt: 331.4 g/mol
InChI Key: VAPCFQKKYGSKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that features a unique combination of a benzodioxole ring, a thiadiazole ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is often synthesized via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling of the Rings: The benzodioxole and thiadiazole rings are coupled using a palladium-catalyzed cross-coupling reaction.

    Formation of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the coupled product with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole and thiadiazole rings.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Substituted derivatives at the thiadiazole ring.

Mechanism of Action

The mechanism of action of N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to its combination of a benzodioxole ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C16H17N3O3S/c20-14(10-4-2-1-3-5-10)17-16-19-18-15(23-16)11-6-7-12-13(8-11)22-9-21-12/h6-8,10H,1-5,9H2,(H,17,19,20)

InChI Key

VAPCFQKKYGSKDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.